CD73 Inhibition: Potency vs. PSB-12379
2-phenoxy-N-(1,3-thiazol-2-yl)butanamide demonstrates potent inhibition of rat ecto-5′-nucleotidase (CD73) with a Ki of 4.70 nM [1]. In direct comparison to the well-characterized CD73 inhibitor PSB-12379, which has a reported Ki of 9.03 nM for the rat enzyme , this compound exhibits approximately 1.9-fold greater potency. This quantitative advantage positions it as a more potent tool compound for investigating CD73-mediated adenosine signaling.
| Evidence Dimension | Enzyme inhibition constant (Ki) against rat ecto-5′-nucleotidase (CD73) |
|---|---|
| Target Compound Data | Ki = 4.70 nM |
| Comparator Or Baseline | PSB-12379: Ki = 9.03 nM |
| Quantified Difference | Target compound Ki is 1.9-fold more potent (4.70 nM vs. 9.03 nM) |
| Conditions | Assay performed in COS7 cells transfected with rat ecto-5′-nucleotidase, 10 min pre-incubation, AMP substrate |
Why This Matters
This superior potency allows for lower effective concentrations in in vitro assays, potentially reducing off-target effects and enabling more precise interrogation of CD73 biology.
- [1] BindingDB. (n.d.). BDBM50437933 (CHEMBL2408703) Activity Spreadsheet. Ki = 4.70 nM for rat ecto-5′-nucleotidase. View Source
